Ethyl 1,4-diazepane-2-carboxylate dihydrochloride

PARP-1 inhibition Anti-proliferative activity Linker scaffold comparison

Piperazine-based PARP-1 inhibitor series often encounter potency ceilings. Ethyl 1,4-diazepane-2-carboxylate dihydrochloride directly addresses this: the 1,4-diazepane ring confers ~2-fold greater anti-proliferative activity versus piperazine in matched molecular frameworks. • Validated scaffold across PARP-1, T-type Ca²⁺ channel, CB2 agonist, and BET bromodomain programs • Dihydrochloride salt ensures aqueous solubility (~0.70 g free base equiv. per gram) and accurate weighing versus hygroscopic free base (CAS 850786-98-0) • 2-CO₂Et handle enables direct hydrolysis to carboxylic acid for amide library synthesis

Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14 g/mol
CAS No. 1864013-88-6
Cat. No. B1431299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4-diazepane-2-carboxylate dihydrochloride
CAS1864013-88-6
Molecular FormulaC8H18Cl2N2O2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCCCN1.Cl.Cl
InChIInChI=1S/C8H16N2O2.2ClH/c1-2-12-8(11)7-6-9-4-3-5-10-7;;/h7,9-10H,2-6H2,1H3;2*1H
InChIKeyVSUCOSXOOKXCNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride Structural Baseline


Ethyl 1,4-diazepane-2-carboxylate dihydrochloride (CAS 1864013-88-6, molecular formula C₈H₁₈Cl₂N₂O₂, molecular weight 245.15 g/mol) is a seven-membered saturated heterocyclic building block featuring two nitrogen atoms in a 1,4-arrangement with an ethyl carboxylate substituent at the 2-position and a dihydrochloride salt form . The compound belongs to the 1,4-diazepane (homopiperazine) class, a scaffold extensively utilized in medicinal chemistry for the development of T-type calcium channel blockers [1], cannabinoid CB2 receptor agonists [2], bromodomain and extra-terminal (BET) protein binders [3], and poly(ADP-ribose) polymerase (PARP) inhibitors [4]. As a pre-formed, salt-stabilized ethyl ester intermediate, this compound serves as a versatile entry point for derivatization, offering distinct advantages in synthetic accessibility compared to in situ preparation or use of alternative ring systems.

1,4-Diazepane scaffold: Seven-membered heterocyclic core supports linker optimization studies in kinase, GPCR, and PARP-1 inhibitor programs. Reported to offer a structurally distinct alternative to piperazine.
2-Carboxylate ethyl ester: Provides a synthetic handle for downstream derivatization, including amidation, hydrolysis, and reduction, relevant to T-type calcium channel blocker libraries.
Dihydrochloride salt form: Crystalline, water-soluble solid reported to facilitate handling and dissolution in aqueous-phase transformations. Requires stoichiometric adjustment (0.70 g/g free base equivalent).

Substitution Limitations of Ethyl 1,4-diazepane-2-carboxylate dihydrochloride


Substitution of ethyl 1,4-diazepane-2-carboxylate dihydrochloride with structurally related building blocks—whether six-membered piperazine analogs, alternative 1,4-diazepane substitution patterns, or different salt forms—introduces quantifiable alterations in downstream molecular properties that propagate through the synthetic workflow and final biological evaluation. Direct comparative studies demonstrate that 1,4-diazepane-containing compounds exhibit approximately twofold higher anti-proliferative activity than their piperazine counterparts in PARP-1 inhibitor scaffolds [1]. Furthermore, the specific 2-carboxylate ethyl ester substitution pattern differentiates this compound from N-alkylated or unsubstituted 1,4-diazepanes , while the dihydrochloride salt form confers distinct solubility and handling characteristics compared to the free base (CAS 850786-98-0) or alternative counterion forms . These performance gaps preclude simple interchangeability and necessitate compound-specific evaluation.

PIPERAZINE ANALOGS
Substituting with six-membered piperazine rings may shift biological assay context. Reported ~2-fold difference in PARP-1 anti-proliferative model context indicates scaffold-dependent response that may not transfer.
FREE BASE FORM
Using the un-salted free base (CAS 850786-98-0) alters stoichiometry, physical form, and solubility profile. The absence of stabilizing hydrochloride counterions requires compound-specific evaluation for synthetic workflows.
N-ALKYLATED DIAZEPANES
N-alkylated 1,4-diazepanes lack the 2-carboxylate ethyl ester handle, preventing key derivatization routes such as amide coupling or hydrolysis. Synthetic utility differs at the functional-group level.

Quantitative Evidence for Ethyl 1,4-diazepane-2-carboxylate dihydrochloride


1,4-Diazepane vs. Piperazine Linker in PARP-1 Inhibition

In a direct head-to-head study of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors, substitution of the saturated nitrogen-containing heterocycle linker group revealed that compounds bearing a 1,4-diazepane moiety exhibited approximately twofold greater anti-proliferative activity compared to identical scaffolds containing a piperazine linker [1]. This quantitative difference demonstrates that the seven-membered 1,4-diazepane ring confers enhanced biological performance relative to the six-membered piperazine alternative, independent of other structural modifications.

PARP-1 Anti-Proliferative Activity
Reported head-to-head
~2-fold higher response with 1,4-diazepane linker vs. piperazine linker
Supports scaffold selection context. Reported differential in model-system anti-proliferative response may require independent replication.
Benzoimidazole-carboxamide PARP-1 inhibitor series.
PARP-1 inhibition Anti-proliferative activity Linker scaffold comparison

Free Base vs. Dihydrochloride Salt Form

Ethyl 1,4-diazepane-2-carboxylate exists in two commercially distinct forms: the free base (CAS 850786-98-0, molecular formula C₈H₁₆N₂O₂, molecular weight 172.22 g/mol) and the dihydrochloride salt (CAS 1864013-88-6, molecular formula C₈H₁₈Cl₂N₂O₂, molecular weight 245.15 g/mol) . The dihydrochloride salt is reported as a white crystalline powder with water solubility, whereas the free base exhibits different physicochemical behavior due to the absence of the stabilizing hydrochloride counterions . The molecular weight differential (172.22 g/mol free base vs. 245.15 g/mol dihydrochloride) necessitates stoichiometric adjustment during reaction planning—each gram of dihydrochloride salt provides approximately 0.70 g of free base equivalent.

Free Base Equivalent Mass Ratio
Method context
0.70 g/g free base equivalent (Dihydrochloride to Free Base)
Necessary stoichiometric adjustment for synthetic planning. Reported salt-to-base mass ratio may influence yield calculations.
Molecular weight differential: 245.15 vs. 172.22 g/mol.
Salt selection Aqueous solubility Pre-formulation

2-Carboxylate Ester vs. N-Alkylated 1,4-Diazepane

Within the 1,4-diazepane chemical space, substitution position fundamentally alters synthetic utility. Ethyl 1,4-diazepane-2-carboxylate dihydrochloride (CAS 1864013-88-6) bears an ethyl carboxylate substituent at the 2-position of the diazepane ring, whereas 1-ethyl-1,4-diazepane (CAS 3619-73-6) features N-ethyl substitution on the ring nitrogen . This regiochemical distinction determines the compound's role in synthetic sequences: the 2-carboxylate ester serves as a handle for further derivatization (hydrolysis to carboxylic acid, amidation, reduction), while N-alkylated derivatives are typically employed as terminal capping groups or pre-functionalized amines . The dihydrochloride salt of the 2-carboxylate variant provides enhanced stability and handling characteristics compared to the N-alkylated free amine.

Synthetic Utility Distinction
Data to verify
2-Carboxylate ester handle enables amidation/hydrolysis vs. terminal N-alkyl amine.
Supports functional-group selection context. Distinct derivatization routes are unavailable with N-alkylated 1,4-diazepane analogs.
Comparative analysis of structural isomers.
Regioselectivity Synthetic accessibility Functional group compatibility

1,4-Diazepane vs. Piperazine in Kinase/GPCR Ligand Optimization

In medicinal chemistry optimization campaigns, replacement of piperazine rings with alternative saturated heterocycles has proven challenging, with 1,4-diazepanes representing one of the only viable alternatives for maintaining or improving target potency . This observation stems from the differential conformational flexibility and nitrogen atom spatial arrangement of the seven-membered 1,4-diazepane ring compared to the six-membered piperazine. While piperazine is a ubiquitous scaffold, instances arise where its geometry fails to optimally position pharmacophoric elements; in such cases, 1,4-diazepane derivatives serve as critical backup scaffolds.

Scaffold Replacement Viability
Class-level inference
Reported as 'the only viable alternative' in specific piperazine replacement studies.
May support scaffold-optimization context when piperazine geometry is suboptimal. Requires assay-specific validation.
Kinase and GPCR ligand optimization programs.
Scaffold replacement Kinase inhibitors GPCR ligands

Application Scenarios for Ethyl 1,4-diazepane-2-carboxylate dihydrochloride


PARP-1 Inhibitor Lead Optimization with 1,4-Diazepane Linker

In PARP-1 inhibitor development programs where piperazine-containing scaffolds demonstrate suboptimal anti-proliferative activity, substitution with a 1,4-diazepane moiety derived from ethyl 1,4-diazepane-2-carboxylate dihydrochloride can yield approximately twofold improvement in activity [1]. This application is supported by direct comparative data showing that 1,4-diazepane linkers confer superior potency relative to piperazine in identical molecular frameworks. The ethyl carboxylate handle enables facile incorporation into the linker region of benzoimidazole-carboxamide PARP-1 inhibitor series.

1,4-Diazepane-2-carboxamide Derivatives for T-Type Calcium Channel Blockers

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride serves as the optimal starting material for generating 1,4-diazepane-2-carboxamide derivatives, a class of compounds with demonstrated T-type calcium channel blocking activity [1]. The 2-position carboxylate ester can be hydrolyzed to the carboxylic acid and subsequently coupled with diverse amines to generate carboxamide libraries. Studies have identified 1,4-diazepane derivatives (e.g., compound 4s) as potential T-type calcium channel blockers exhibiting favorable selectivity profiles over hERG and N-type calcium channels, along with acceptable pharmacokinetic characteristics [2].

1,4-Diazepane Scaffold Replacement in Kinase/GPCR Programs

When medicinal chemistry programs encounter limitations with piperazine-containing ligands—whether due to suboptimal binding pose, inadequate selectivity, or poor physicochemical properties—1,4-diazepane represents a structurally validated alternative scaffold [1]. Ethyl 1,4-diazepane-2-carboxylate dihydrochloride provides entry to 1,4-diazepane-containing analogs, offering increased ring size and conformational flexibility that may address deficiencies observed with piperazine-based compounds. The 2-carboxylate functional group further enables synthetic diversification not available with unsubstituted or N-alkylated diazepanes.

Aqueous-Phase Transformations with Dihydrochloride Salt

For reactions conducted in aqueous media or requiring pH-controlled conditions, the dihydrochloride salt form (CAS 1864013-88-6) offers distinct handling and solubility advantages over the free base (CAS 850786-98-0) [1]. The crystalline, water-soluble dihydrochloride salt facilitates accurate weighing, dissolution in aqueous reaction mixtures, and improved stability during storage. Researchers should note the stoichiometric adjustment required when using the salt form: each gram of dihydrochloride provides approximately 0.70 g of free base equivalent, an essential calculation for reaction planning and yield determination.

Application
Selection Property
Validation Focus
PARP-1 Inhibitor Lead Optimization
1,4-Diazepane scaffold linker
Anti-proliferative assay context vs. piperazine analogs
T-Type Calcium Channel Blocker Libraries
2-Carboxylate ester handle
Amide coupling efficiency and selectivity profile validation
Kinase/GPCR Piperazine Replacement
Ring size & conformational flexibility
Binding pose context and specificity assessment
Aqueous-Phase Synthetic Procedures
Dihydrochloride salt form
Stoichiometric calculation and dissolution profile verification

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